Welcome to the BenchChem Online Store!
molecular formula C11H11BrN2 B8521456 5-(3-bromo-4-methylphenyl)-2-methyl-1H-imidazole

5-(3-bromo-4-methylphenyl)-2-methyl-1H-imidazole

Cat. No. B8521456
M. Wt: 251.12 g/mol
InChI Key: ODCZHWYKJNDOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772288B2

Procedure details

Potassium bicarbonate (2.10 g, 20.7 mmol) was added portionwise to a solution of acetimidamide hydrochloride (1.06 g, 11.2 mmol) in tetrahydrofuran (20 mL) and water (5 mL). The resulting mixture was heated to reflux and 2-bromo-1-(3-bromo-4-methylphenyl)ethanone (preparation 58a, 2.74 g, 9.4 mmol) was added dropwise over a period of 20 minutes. After 3 hours, further acetamidamide hydrochloride (1.06 g, 11.2 mmol) and potassium bicarbonate (1.03 g, 10.1 mmol) were added and the was mixture refluxed overnight. The mixture was evaporated to dryness and partitioned between 2M aqueous hydrochloric acid and ethyl acetate. The acidic aqueous layer was bascified with solid sodium hydroxide and extracted with ethyl acetate. The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure to give a semi solid. This semi solid was heated in vacuo at 70° C. for one hour in order to remove excess acetamidamide to give the pure title compound (0.10 g, 5%) as a white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetamidamide hydrochloride
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[K+].Cl.[C:7](=[NH:10])([NH2:9])[CH3:8].Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([Br:22])[CH:16]=1)=O>O1CCCC1.O>[Br:22][C:17]1[CH:16]=[C:15]([C:13]2[NH:9][C:7]([CH3:8])=[N:10][CH:12]=2)[CH:20]=[CH:19][C:18]=1[CH3:21] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
1.06 g
Type
reactant
Smiles
Cl.C(C)(N)=N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)C)Br
Step Three
Name
acetamidamide hydrochloride
Quantity
1.06 g
Type
reactant
Smiles
Name
Quantity
1.03 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the was mixture refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between 2M aqueous hydrochloric acid and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a semi solid
CUSTOM
Type
CUSTOM
Details
to remove excess acetamidamide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C1=CN=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.